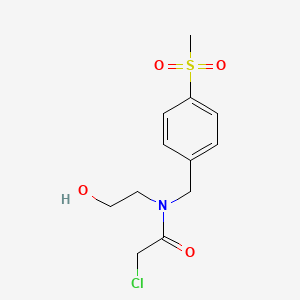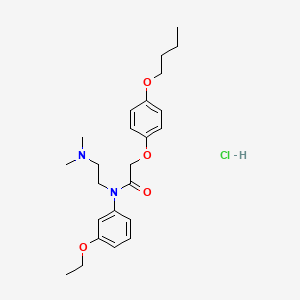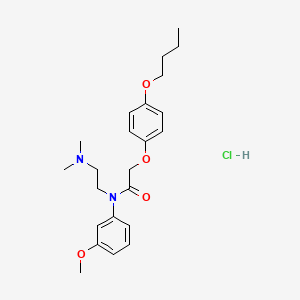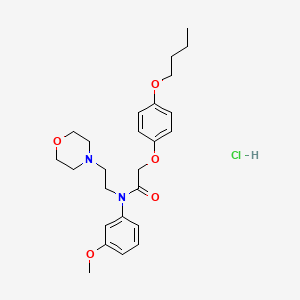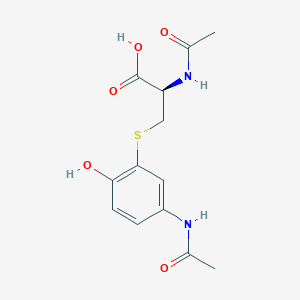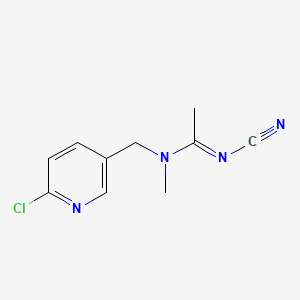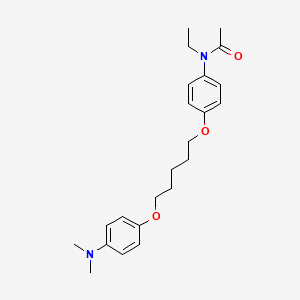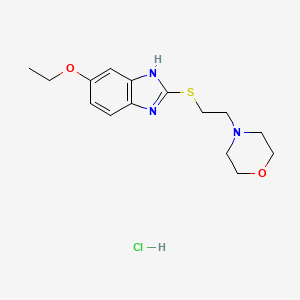
Afobazol
Overview
Description
Afobazol, also known as Fabomotizole, is an anxiolytic drug that was launched in Russia in the early 2000s . It is known for its anxiolytic and neuroprotective effects without any sedative or muscle relaxant actions .
Synthesis Analysis
The synthesis of this compound involves complex neurochemical effects, particularly on the level of monoamines and their metabolites in mice with various emotional phenotypes with serotonin deficit .Molecular Structure Analysis
This compound’s molecular formula is C15H21N3O2S, and it has a molar mass of 307.41 g·mol −1 . It is a dihydroimidazobenzodiazepine derivative .Chemical Reactions Analysis
This compound has been studied for its neurochemical effects, particularly on the level of monoamines and their metabolites in mice with various emotional phenotypes with serotonin deficit .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied, particularly in relation to its cytoprotective properties .Scientific Research Applications
Neuroprotective Effects in Ischemia and Acidosis
Afobazole has been identified as neuroprotective in conditions like ischemia (reduced blood flow) and acidosis (increased acidity). It modulates neuronal response by decreasing intracellular calcium overload, which is a significant factor in ischemic and acidic damage to neurons. These effects are mediated via activation of σ-1 receptors, suggesting a specific pathway for afobazole's neuroprotective action (Cuevas et al., 2011).
Post-Stroke Neuroprotection
Afobazole has shown promise in improving long-term functional and histological outcomes following ischemic stroke. In animal models, treatment with afobazole, even when started at delayed time points (≥6 hours post-stroke), significantly decreased infarct volume and preserved brain tissue. These findings support afobazole's potential as a post-stroke pharmacological agent, expanding the therapeutic window for stroke treatment (Katnik et al., 2014).
Influence on Neuroamine Status
Research on white rats has demonstrated that long-term administration of afobazole can induce morphological changes in the thymus, affecting the concentration of neuroamines such as catecholamines, histamine, and serotonin. These changes suggest a broader impact of afobazole on neurochemical processes, beyond its anxiolytic properties (Gimaldinova et al., 2019).
Experimental Cerebral Hemorrhage Treatment
Afobazole has demonstrated efficacy in experimental models of cerebral hemorrhage. It significantly decreased neurological disturbances in rats and improved survival rates. Furthermore, afobazole enhanced learning and memory, and positively affected motor activity, suggesting its potential use in the treatment of cerebral hemorrhage (Galaeva et al., 2005).
Cardiovascular System Effects
In studies involving narcotized rats, afobazole was shown to cause minor changes in heart rate without significantly impacting important cardiac performance parameters. It also reduced the rate of ventricular fibrillations during certain cardiac events, indicating a potential role in managing certain cardiovascular conditions (Tsorin et al., 2009).
Neuroprotective Mechanisms
Afobazole's neuroprotective activity could be partly attributed to its interaction with MT3 receptors, a regulatory site of quinone reductase 2 (NQO2). This interaction may help prevent oxidative damage to nerve tissue, which can be crucial in various neurological disorders (Kadnikov et al., 2014).
Anti-Ischemic Effects in Myocardial Infarction
Afobazole treatment in rats with experimental myocardial infarction resulted in reduced ischemic damage and stimulated reparative processes in the heart. This suggests its potential as an anti-ischemic agent, possibly through interactions with σ1 receptors (Kryzhanovskyi et al., 2011).
Safety and Hazards
Afobazol is known for its favorable safety and tolerability profile. Unlike benzodiazepines and other classical anxiolytics, which often cause sedation, cognitive impairment, and dependence, this compound does not cause these side effects . It is used to reduce and eliminate anxiety, intensity, somatic, autonomic, and cognitive violations .
Future Directions
Afobazol has shown potential in reducing neuronal and glial cell injury following ischemia and acidosis, which are important roles following an ischemic stroke . Its unique combination of anxiolytic and cognitive-enhancing properties warrants further investigation and development to exploit its therapeutic potential fully .
Mechanism of Action
Target of Action
Afobazole hydrochloride, also known as Fabomotizole, is a selective anxiolytic compound . It has been suggested that its primary targets include GABAergic receptors , NGF and BDNF release-promoting receptors , MT1 and MT3 melatonin receptors , and sigma receptors . These targets play crucial roles in modulating neurotransmission, neuroprotection, and anxiety .
Mode of Action
Afobazole’s mode of action is multifaceted and involves interactions with several targets. It acts as an agonist at the sigma-1 receptor (σ1R) , modulates the MT1 melatonin receptor , and indirectly influences the gamma-aminobutyric acid (GABA) system . It has also been shown to inhibit MAO-A reversibly and may interact with serotonin receptors . These interactions result in anxiolytic and neuroprotective effects without any sedative or muscle relaxant actions .
Biochemical Pathways
Afobazole’s interaction with its targets affects several biochemical pathways. It promotes the release of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) , which are crucial for neuronal survival and growth . Its modulation of the GABA system influences inhibitory neurotransmission, contributing to its anxiolytic effects . The exact biochemical pathways and their downstream effects remain a subject of ongoing research.
Pharmacokinetics
Afobazole has a bioavailability of 43.64% , indicating a pronounced first-pass effect . It undergoes extensive hepatic metabolism , and its onset of action is approximately 0.85±0.13 hours . The elimination half-life is 0.82±0.54 hours , suggesting that the compound is rapidly cleared from the body .
Result of Action
The molecular and cellular effects of Afobazole’s action are primarily anxiolytic and neuroprotective . It has been shown to increase the content of BDNF and NGF in cultured hippocampal neurons , suggesting a role in neuroprotection . Clinical trials have found Afobazole to be well-tolerated and reasonably effective for the treatment of anxiety .
Biochemical Analysis
Biochemical Properties
Afobazole hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with sigma-1 receptors (σ1Rs), which are chaperone proteins involved in modulating cellular functions such as ion channel activity, cellular differentiation, and neurotransmitter release . Additionally, Afobazole hydrochloride modulates the gamma-aminobutyric acid (GABA) system indirectly, enhancing inhibitory neurotransmission . It also influences the release of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), contributing to its neuroprotective properties .
Cellular Effects
Afobazole hydrochloride exerts various effects on different cell types and cellular processes. It has been shown to increase the levels of BDNF and NGF in cultured hippocampal neurons, promoting neuronal survival and growth . The compound also affects cell signaling pathways by modulating sigma-1 receptors, which play a role in cellular differentiation and neurotransmitter release . Furthermore, Afobazole hydrochloride influences gene expression related to stress response and neuroprotection, thereby enhancing cellular resilience to stress .
Molecular Mechanism
The molecular mechanism of Afobazole hydrochloride involves its interaction with sigma-1 receptors and modulation of the GABAergic system. By binding to sigma-1 receptors, Afobazole hydrochloride stabilizes these receptors and enhances their chaperone activity, leading to improved cellular function and stress resilience . Additionally, the compound indirectly modulates GABA-A receptors, enhancing inhibitory neurotransmission and reducing anxiety . Afobazole hydrochloride also influences the release of neurotrophic factors, which contribute to its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Afobazole hydrochloride have been observed to change over time. The compound exhibits a rapid onset of action, with significant effects observed within hours of administration . Its stability and degradation have been studied, showing that Afobazole hydrochloride maintains its efficacy over extended periods . Long-term studies have indicated that the compound continues to exert neuroprotective and anxiolytic effects without causing tolerance or dependence .
Dosage Effects in Animal Models
The effects of Afobazole hydrochloride vary with different dosages in animal models. At therapeutic doses, the compound has been shown to reduce anxiety and enhance cognitive function without causing sedation . At higher doses, Afobazole hydrochloride may exhibit toxic effects, including potential liver toxicity and adverse behavioral changes . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Afobazole hydrochloride undergoes extensive hepatic metabolism, primarily via cytochrome P450 (CYP) enzymes, particularly CYP3A4 . The main biotransformation product is 2-[2-(3-oxomorpholin-4-yl)ethylthio]-5-ethoxybenzimidazole, which retains anxiolytic properties . This metabolic pathway involves oxidation of the morpholine ring, contributing to the compound’s pharmacological effects .
Transport and Distribution
Afobazole hydrochloride is rapidly absorbed and distributed throughout the body, with a bioavailability of approximately 43.64% . The compound is transported across cell membranes and distributed within various tissues, including the brain . It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of Afobazole hydrochloride involves its interaction with sigma-1 receptors, which are primarily located in the endoplasmic reticulum and mitochondria . This localization is crucial for its chaperone activity and modulation of cellular stress responses . Additionally, Afobazole hydrochloride may undergo post-translational modifications that influence its targeting to specific cellular compartments .
properties
IUPAC Name |
4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S.ClH/c1-2-20-12-3-4-13-14(11-12)17-15(16-13)21-10-7-18-5-8-19-9-6-18;/h3-4,11H,2,5-10H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSRFAUFQZYTOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938369 | |
| Record name | 6-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189638-30-0, 173352-39-1 | |
| Record name | Afobazole dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189638-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((2-Morpholino)ethylthio)-5-ethoxybenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173352391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FABOMOTIZOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDO6HX6NZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



